molecular formula C37H60N4O16 B10782689 Tunicamycin A1 CAS No. 66081-37-6

Tunicamycin A1

Cat. No.: B10782689
CAS No.: 66081-37-6
M. Wt: 816.9 g/mol
InChI Key: YJQCOFNZVFGCAF-LLXUUZRASA-N
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Description

Tunicamycin A1 is a nucleoside antibiotic that belongs to the tunicamycin family. These compounds are known for their ability to inhibit the glycosylation of proteins, which is a critical process in both bacterial and eukaryotic cells. This compound is produced by various species of the bacterium Streptomyces and has shown significant antibacterial, antiviral, and antitumor activities .

Chemical Reactions Analysis

Types of Reactions: Tunicamycin A1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

Tunicamycin A1 has a wide range of scientific research applications, including:

Mechanism of Action

Tunicamycin A1 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this step, this compound prevents the formation of glycoproteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • Streptovirudins
  • Corynetoxins
  • MM19290
  • Mycospocidin
  • Antibiotic 24010

Comparison: Tunicamycin A1 is unique in its ability to inhibit glycosylation at very low concentrations compared to its analogs. While other compounds in the tunicamycin family share a similar pseudotrisaccharide core, this compound has distinct structural features that enhance its biological activity .

Properties

CAS No.

66081-37-6

Molecular Formula

C37H60N4O16

Molecular Weight

816.9 g/mol

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide

InChI

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1

InChI Key

YJQCOFNZVFGCAF-LLXUUZRASA-N

Isomeric SMILES

CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Origin of Product

United States

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